molecular formula C16H12N2O B13732079 (NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine

(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine

Cat. No.: B13732079
M. Wt: 248.28 g/mol
InChI Key: BFSGBHHNCKZLOE-WOJGMQOQSA-N
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Description

1-Isoquinolinylphenyl-methanone oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isoquinolinylphenyl-methanone oxime can be synthesized through the condensation of 1-isoquinolinylphenyl-methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 1-Isoquinolinylphenyl-methanone oxime are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolinylphenyl-methanone oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isoquinolinylphenyl-methanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Isoquinolinylphenyl-methanone oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzophenone oxime: Similar structure but lacks the isoquinoline moiety.

    Acetophenone oxime: Contains a simpler phenyl group instead of the isoquinoline ring.

    Naphthylphenyl-methanone oxime: Contains a naphthalene ring instead of isoquinoline.

Uniqueness: 1-Isoquinolinylphenyl-methanone oxime is unique due to the presence of both isoquinoline and phenyl groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C16H12N2O/c19-18-11-13-6-2-4-8-15(13)16-14-7-3-1-5-12(14)9-10-17-16/h1-11,19H/b18-11+

InChI Key

BFSGBHHNCKZLOE-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3/C=N/O

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3C=NO

Origin of Product

United States

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